molecular formula C16H16N2O B6263622 N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine CAS No. 745028-12-0

N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B6263622
CAS No.: 745028-12-0
M. Wt: 252.3
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Description

N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound that features a phenoxyphenyl group attached to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine can be achieved through several methods. One common approach involves the reaction of 3-phenoxyaniline with a suitable dihydropyrrole precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating and stirring to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyphenyl oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenoxyphenyl group with a dihydropyrrole ring makes it a versatile compound for various applications.

Properties

CAS No.

745028-12-0

Molecular Formula

C16H16N2O

Molecular Weight

252.3

Purity

90

Origin of Product

United States

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